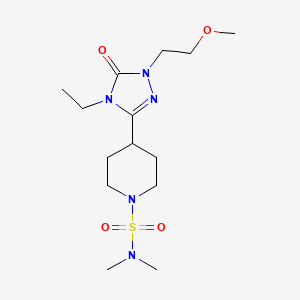

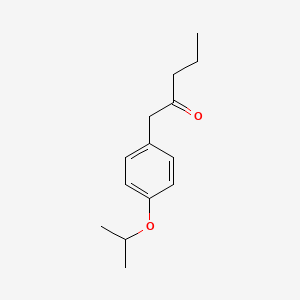

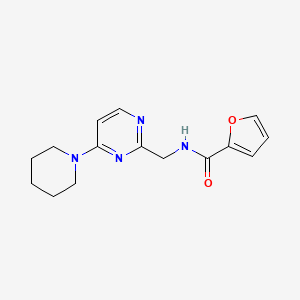

![molecular formula C15H21NO5 B2555455 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 82278-99-7](/img/structure/B2555455.png)

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-([(tert-Butoxy)carbonyl]amino)propanoic acid”, also known as Boc-DL-Ala-OH, is a compound with the molecular formula C8H15NO4 . It’s also known by other names such as BOC-DL-ALANINE and n-boc-dl-alanine .

Molecular Structure Analysis

The molecular structure of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” includes a carbonyl group (C=O), an amino group (NH2), a tert-butoxy group (C(CH3)3O), and a propanoic acid group (CH2CH2COOH) .Physical And Chemical Properties Analysis

The molecular weight of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” is 189.21 g/mol . The compound has a computed InChIKey of QVHJQCGUWFKTSE-UHFFFAOYSA-N .Applications De Recherche Scientifique

Organic Acids and Stable Isotope Metabolic Studies

Organic acids were analyzed in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. This study presents quantitative data on the formation of various propanoic acids and other compounds, demonstrating the metabolic versatility of this archaeon and highlighting the role of organic acids in extreme environments (Rimbault et al., 1993).

Bromination of Cyclic Acetals

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds is described, focusing on the bromination of cyclic acetals from α-amino acids. This research contributes to the development of methodologies for creating chiral building blocks, which are crucial in the synthesis of bioactive compounds (Zimmermann & Seebach, 1987).

Enantioselective Synthesis of Neuroexcitant Analogs

The preparation of enantiomers of a neuroexcitant analog highlights the importance of enantioselective synthesis in creating compounds with potential neurological applications. This research demonstrates the precision required in synthesizing enantiomerically pure compounds for specific biological activities (Pajouhesh et al., 2000).

Enantiomerically Pure β-Amino Acids Synthesis

This study outlines the synthesis of enantiomerically pure β-amino acids, essential for producing peptides and pharmaceuticals. By developing new synthetic routes, this research contributes to the broader availability of chiral amino acids for drug development and other applications (Lakner et al., 2003).

Synthesis of Highly Lipophilic Amino Acids

The synthesis of N-Boc-protected amino acids with a mesityl group emphasizes the role of lipophilicity in drug design. Creating such compounds can lead to better drug candidates by improving their pharmacokinetic properties (Medina et al., 2000).

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHDMZILHKRUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

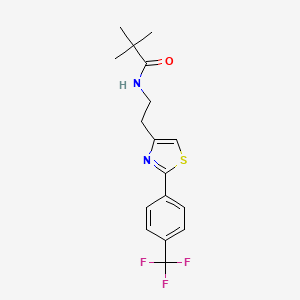

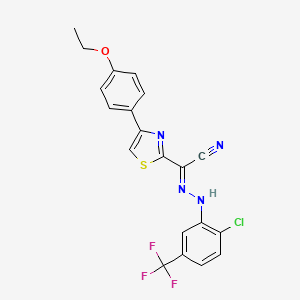

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)

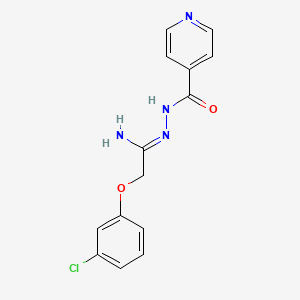

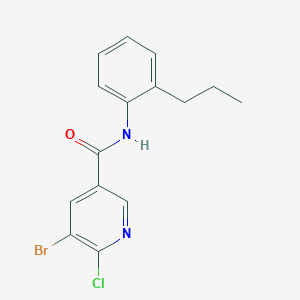

![4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2555374.png)

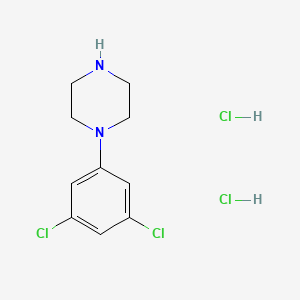

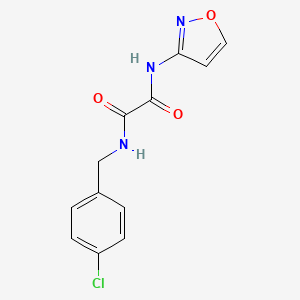

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)